molecular formula C19H21N3O2S B4679754 3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole

3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No. B4679754
M. Wt: 355.5 g/mol
InChI Key: LPPPKGHJKLGCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways, including the inhibition of DNA synthesis and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including:
1. Inhibition of DNA Synthesis: This compound has been reported to inhibit DNA synthesis, which could be a potential mechanism for its anticancer activity.
2. Induction of Apoptosis: Studies have shown that this compound induces apoptosis in cancer cells, which could be a potential mechanism for its anticancer activity.
3. Antioxidant Activity: This compound has been reported to possess significant antioxidant activity, which could be beneficial in various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Some advantages and limitations of using 3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole in lab experiments are:
Advantages:
1. Exhibits significant biological activities, making it a potential candidate for the development of new therapies.
2. Relatively easy to synthesize, making it accessible for researchers.
Limitations:
1. Limited information on the exact mechanism of action and toxicity profile.
2. Requires further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole, including:
1. Further studies on the mechanism of action and toxicity profile of this compound.
2. Investigation of its potential applications in other fields, such as neuroprotection and cardiovascular diseases.
3. Development of new derivatives with improved efficacy and safety profiles.
4. In vivo studies to determine its efficacy and safety in animal models.
Conclusion:
In conclusion, this compound is a promising compound that exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant activities. Although there is limited information on its mechanism of action and toxicity profile, further studies could provide valuable insights into its potential applications in various fields of scientific research.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research areas include:
1. Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anticancer Activity: this compound has also shown promising anticancer activity against various cancer cell lines.
3. Antioxidant Activity: This compound has been reported to possess significant antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-24-16-10-8-15(9-11-16)18-20-21-19(22(18)2)25-13-14-6-5-7-17(12-14)23-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPPKGHJKLGCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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